molecular formula C8H8NO3D3·HCl B602529 Pyridoxine-d3 Hydrochloride CAS No. 1189921-12-7

Pyridoxine-d3 Hydrochloride

Cat. No.: B602529
CAS No.: 1189921-12-7
M. Wt: 208.66
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Description

Pyridoxine-d3 (hydrochloride) is a deuterated form of pyridoxine hydrochloride, which is a derivative of vitamin B6. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The deuterated form, Pyridoxine-d3, is often used as an internal standard in mass spectrometry due to its stable isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridoxine typically involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. The industrial synthesis of pyridoxine hydrochloride often employs the “oxazole” method, which involves the condensation of 1,3-oxazole derivatives with dienophiles. This two-stage process includes the formation of adducts followed by their aromatization and catalytic hydrogenation .

Industrial Production Methods

The industrial production of pyridoxine hydrochloride is carried out by major pharmaceutical companies in the USA, Switzerland, Japan, and other countries. The process involves the large-scale application of the oxazole method, which has been optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyridoxine-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include pyridoxal 5’-phosphate, pyridoxamine, and their respective phosphorylated derivatives. These products are crucial for various biochemical pathways .

Scientific Research Applications

Overview

Pyridoxine-d3 hydrochloride is recognized for its essential functions in amino acid metabolism, neurotransmitter synthesis, and as a coenzyme in numerous biochemical reactions. The active form of this compound, pyridoxal 5'-phosphate, is crucial for over 100 enzymatic processes in the human body.

Analytical Chemistry

  • Mass Spectrometry : this compound is extensively used as an internal standard in mass spectrometry. Its stable isotopic nature allows for accurate quantification of pyridoxine and its derivatives, enhancing the reliability of analytical results.

Biological Studies

  • Amino Acid Metabolism : Research indicates that this compound significantly influences amino acid metabolism, acting as a cofactor for enzymes involved in transamination and decarboxylation reactions.
  • Neurotransmitter Synthesis : It plays a vital role in synthesizing neurotransmitters such as serotonin and dopamine, impacting mood regulation and cognitive functions.

Medical Research

  • Vitamin B6 Deficiency : this compound is investigated for its therapeutic effects on conditions related to vitamin B6 deficiency, which can lead to neurological issues and anemia.
  • Vitamin B6 Dependency Syndromes : Case studies have shown that high doses of pyridoxine are essential for managing certain metabolic disorders where patients exhibit dependency on vitamin B6.

Industrial Applications

  • Dietary Supplements : this compound is commonly used in the formulation of dietary supplements and fortified foods to prevent vitamin deficiencies in populations at risk.

Pharmacokinetics

This compound is absorbed efficiently in the intestines and converted into its active form in the liver. Its pharmacokinetic profile indicates a half-life of approximately 15 to 20 days, allowing for sustained biological activity.

Data Table: Comparison of this compound with Other Vitamin B6 Forms

CompoundActive FormKey FunctionsApplications
This compoundPyridoxal 5'-PhosphateAmino acid metabolism, neurotransmitter synthesisResearch, dietary supplements
PyridoxalPyridoxal 5'-PhosphateSimilar to pyridoxine-d3 but without deuterationBiochemistry studies
PyridoxaminePyridoxamine PhosphateCoenzyme in various reactionsMedical research

Case Studies

  • Case Study on Neurotransmitter Synthesis : A study demonstrated that supplementation with this compound led to increased levels of serotonin in patients with depression, suggesting its potential as an adjunct treatment for mood disorders.
  • Case Study on Vitamin B6 Dependency Syndromes : In pediatric patients with seizures linked to vitamin B6 dependency syndromes, administration of high doses of pyridoxine resulted in significant clinical improvement, highlighting its critical role in metabolic regulation.

Mechanism of Action

Pyridoxine-d3 (hydrochloride) exerts its effects by being converted to pyridoxal 5’-phosphate in the body. Pyridoxal 5’-phosphate acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids, neurotransmitter synthesis, and hemoglobin production. It interacts with enzymes such as aminotransferases and decarboxylases, facilitating the transfer of amino groups and the decarboxylation of amino acids .

Comparison with Similar Compounds

Pyridoxine-d3 (hydrochloride) is compared with other similar compounds, such as:

Uniqueness

The uniqueness of Pyridoxine-d3 (hydrochloride) lies in its deuterated form, which provides stability and precision in mass spectrometry analyses. This makes it an invaluable tool in research settings where accurate quantification of vitamin B6 and its derivatives is required .

Biological Activity

Pyridoxine-d3 hydrochloride, a derivative of vitamin B6, is recognized for its significant role in various biological processes. This article delves into its biological activity, pharmacokinetics, and therapeutic potential, supported by research findings and case studies.

Overview of this compound

This compound (CAS Number: 1189921-12-7) is a form of vitamin B6 that undergoes conversion to its active form, pyridoxal 5'-phosphate (PLP), which acts as a coenzyme in numerous enzymatic reactions involving amino acid metabolism, neurotransmitter synthesis, and the regulation of gene expression .

Pharmacological Properties

Mechanism of Action:

  • Coenzyme Function: PLP serves as a cofactor for over 100 enzymes involved in amino acid metabolism, influencing neurotransmitter synthesis such as serotonin and dopamine .
  • Gene Regulation: It plays a critical role in the regulation of genes associated with metabolic pathways and cellular signaling .

Pharmacokinetics:

  • Pyridoxine is absorbed in the intestine and transported to the liver, where it is phosphorylated to PLP. The half-life of pyridoxine in plasma is approximately 15 to 20 days, indicating a prolonged effect in the body .

Biological Activities

1. Metabolic Effects:
Research indicates that supplementation with this compound can significantly influence metabolic markers. A study showed that participants receiving pyridoxine experienced reductions in body mass index (BMI), fat mass, waist circumference, and improved biochemical markers associated with obesity .

VariablePyridoxine Hydrochloride Group (n=20)Placebo Group (n=20)p-value
Weight (kg)Decreased from baselineNo significant changep = 0.03
BMIDecreased from baselineNo significant changep = 0.023
Fat Mass (kg)Decreased from baselineNo significant changep = 0.003
Waist Circumference (cm)Decreased from baselineNo significant changep = 0.005
Insulin Resistance (HOMA-IR)ImprovedNo significant changep < 0.001
Leptin LevelsDecreasedNo significant changep < 0.001

2. Neurological Effects:
Pyridoxine has been studied for its neuroprotective properties. High doses have been associated with sensory neuropathy; however, moderate doses are crucial for maintaining neurological health and function. The Food and Nutrition Board recommends a tolerable upper intake level of 100 mg/day to avoid adverse effects .

Case Studies

Case Study on Primary Hyperoxaluria Type I:
In patients with primary hyperoxaluria type I (PH1), pyridoxine has shown efficacy in approximately 25-35% of cases, particularly in those with specific mutations affecting enzyme activity. The administration of pyridoxine resulted in increased enzyme expression but also raised concerns about potential toxicity at high doses .

Q & A

Basic Research Questions

Q. What are the key analytical validation protocols for quantifying Pyridoxine-d3 Hydrochloride in pharmaceutical formulations?

  • Methodological Answer : Validation requires adherence to pharmacopeial standards (e.g., USP) for specificity, linearity, accuracy, and precision. A rapid microbiological method validated for raw materials like pyridoxine hydrochloride involves spiked recovery experiments, filtration-based microbial enumeration, and statistical comparison to traditional plating methods . For isotopic variants (e.g., deuterated forms), mass spectrometry (LC-MS/MS) is critical to distinguish between endogenous and deuterated analytes, ensuring no interference from matrix components .

Q. How should researchers handle this compound to ensure stability and avoid degradation during experiments?

  • Methodological Answer : Store in light-resistant containers at controlled temperatures (2–8°C) to prevent photodegradation. Avoid prolonged exposure to oxidizing agents or high humidity. Solubility in aqueous buffers (e.g., PBS) should be validated under experimental conditions, as aggregation may occur in organic solvents like acetone or chloroform . Pre-formulation studies using viscosity-reducing excipients (e.g., benzenesulfonic acid) can mitigate physical instability in liquid formulations .

Q. What safety protocols are essential for in vivo studies involving high-dose this compound?

  • Methodological Answer : Dose selection must account for neurotoxic thresholds. The tolerable upper intake level (UL) for pyridoxine in humans is 100 mg/day; doses exceeding 200 mg/day in rodents correlate with sensory neuropathy. Preclinical studies should include neurological assessments (e.g., gait analysis, reflex tests) and histopathological evaluation of peripheral nerves. Use PPE (nitrile gloves, PVC aprons) and local exhaust ventilation to minimize occupational exposure during dosing preparation .

Advanced Research Questions

Q. How do deuterium isotopic effects in this compound influence its metabolic kinetics compared to non-deuterated forms?

  • Methodological Answer : Deuterium substitution at the 4', 5', and 6' positions reduces metabolic clearance due to the kinetic isotope effect (KIE). In vitro assays using hepatic microsomes or recombinant enzymes (e.g., pyridoxal kinase) can quantify KIE by comparing VmaxV_{max} and KmK_m between deuterated and protiated forms. Isotope tracing via 1H-NMR^1\text{H-NMR} or 2H ^{2}\text{H}-labeled LC-MS enables tracking of phosphorylated metabolites (e.g., pyridoxal-d3 phosphate) in cellular uptake studies .

Q. What experimental designs resolve contradictions in reported neurotoxic thresholds for this compound across species?

  • Methodological Answer : Species-specific differences in vitamin B6 metabolism (e.g., renal excretion rates, plasma protein binding) necessitate cross-species pharmacokinetic modeling. Dose-ranging studies should integrate toxicokinetic parameters (AUC, CmaxC_{max}) with histopathology. For example, rats tolerate 1 g/kg without adverse effects, while primates show neuropathy at 500 mg/kg. Use allometric scaling adjusted for metabolic rate differences and validate findings with human hepatocyte models .

Q. How can researchers assess the ecological impact of this compound in laboratory waste streams?

  • Methodological Answer : Environmental risk assessment requires biodegradation studies (OECD 301F) and aquatic toxicity assays (e.g., Daphnia magna EC50). Pyridoxine hydrochloride exhibits low bioaccumulation (log PowP_{ow} = -1.5) but moderate persistence in water. Advanced oxidation processes (e.g., UV/H2O2) can degrade residual deuterated compounds in wastewater, with LC-MS monitoring to confirm breakdown products .

Q. Methodological Considerations

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. For neurotoxicity endpoints, benchmark dose (BMD) analysis with 95% confidence intervals is preferred over NOAEL/LOAEL due to improved sensitivity. Mixed-effects models account for inter-individual variability in longitudinal studies .

Q. How can isotopic purity of this compound be verified to prevent confounding in metabolic studies?

  • Answer : Employ 2H ^2\text{H}-NMR or high-resolution mass spectrometry (HRMS) to quantify deuterium incorporation (>98% purity required). Isotopic interference from protonated analogs can skew intracellular metabolite quantification; use stable isotope dilution assays (SIDAs) with deuterated internal standards for correction .

Q. Data Interpretation Guidelines

  • Contradictory Results : Reconcile discrepancies by validating analytical methods across independent labs (e.g., USP collaborative testing) and ensuring consistent storage conditions .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving human-derived samples .

Properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQODAHGAHPFQ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine-d3 Hydrochloride
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Pyridoxine-d3 Hydrochloride
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Pyridoxine-d3 Hydrochloride
Reactant of Route 4
Pyridoxine-d3 Hydrochloride
Reactant of Route 5
Pyridoxine-d3 Hydrochloride
Reactant of Route 6
Pyridoxine-d3 Hydrochloride

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